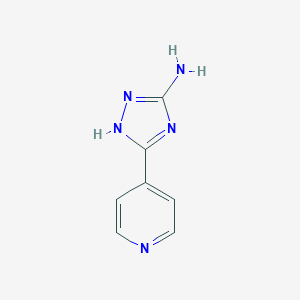

5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyridin-4-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H3,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYOJNNPPUPKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190020 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-17-3 | |

| Record name | 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine core structure is a "privileged" scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. Derivatives incorporating this moiety have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and enzymology. This technical guide provides a comprehensive overview of the known biological activities, quantitative data, experimental methodologies, and relevant cellular pathways associated with this class of compounds. The information is intended to support further research and drug development efforts in this promising area.

Core Biological Activities

The 1,2,4-triazole ring, in conjunction with a pyridine substituent, imparts a unique combination of physicochemical properties that allow for interaction with a variety of biological targets. The primary activities reported for derivatives of this compound include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of this triazole scaffold have shown notable antiproliferative activity against a range of cancer cell lines. The mechanism of action is often multifactorial, targeting key components of cellular signaling and proliferation pathways. Some compounds have been found to inhibit crucial enzymes like EGFR and BRAF, while others interfere with the dynamics of tubulin polymerization, a critical process for cell division.[1] The cytotoxic effects can lead to cell cycle arrest and the induction of apoptosis.[2][3]

Antimicrobial Activity

A significant body of research highlights the antimicrobial potential of this chemical class, particularly the 3-thiol or 3-thione analogs. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4] The proposed mechanism for antifungal activity, particularly for azole-based compounds, involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2] This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[2]

Enzyme Inhibition

Beyond targets related to cancer and microbial life cycles, derivatives have been identified as potent inhibitors of other enzymes, such as tyrosinase.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[6][7]

Quantitative Biological Data

The following tables summarize the quantitative data for various derivatives of the 5-(pyridin-4-yl)-4H-1,2,4-triazole scaffold, detailing their anticancer and antimicrobial potencies.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivative | MKN-45 | IC50 | 0.051 | [8] |

| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivative | H460 | IC50 | 0.072 | [8] |

| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivative | HT-29 | IC50 | 0.130 | [8] |

| Phosphonate 1,2,3-Triazole Derivative | HT-1080 | IC50 | 15.13 | [3] |

| Phosphonate 1,2,3-Triazole Derivative | A-549 | IC50 | 21.25 | [3] |

| Phosphonate 1,2,3-Triazole Derivative | MCF-7 | IC50 | 18.06 | [3] |

| 1,2,4-Triazole-Thiol Derivative | MDA-MD-231 | IC50 | 39.2 |[9] |

Table 2: Antimicrobial Activity of 1,2,4-Triazole-Thiol Derivatives

| Compound Derivative | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Acridone Derivative (4h) | Staphylococcus aureus (MRSA) | MIC | 19.6 | [4] |

| 5-Nitrofuryl-1,3,4-oxadiazoline | Bacillus subtilis | MIC | 7.81 | [4] |

| 5-Nitrofuryl-1,3,4-oxadiazoline | Staphylococcus aureus | MIC | 7.81 | [4] |

| 5-Nitrofuryl-1,3,4-oxadiazoline | Staphylococcus aureus (MRSA) | MIC | 15.62 | [4] |

| Hydrazone Derivative (6) | Candida tenuis | MIC | 0.9 | [9] |

| Hydrazone Derivative (7) | Candida tenuis | MIC | 0.9 | [9] |

| 5-Chloropyridine Derivative (8) | Mycobacterium luteum | MIC | 3.9 |[9] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of 1,2,4-triazole derivatives often involves the modulation of critical cellular signaling pathways. While a specific pathway for the parent compound is not yet fully elucidated, research on its derivatives points to several key mechanisms.

References

- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. content.abcam.com [content.abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acm.or.kr [acm.or.kr]

- 9. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 1,2,4-Triazoles: A Technical Guide to Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its role as a pharmacophore, have led to the development of numerous approved drugs with diverse biological activities.[2][3] This technical guide provides an in-depth overview of recent discoveries in novel 1,2,4-triazole therapeutic agents, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on antifungal and anticancer applications.

Antifungal Activity of Novel 1,2,4-Triazole Derivatives

A significant area of research for 1,2,4-triazole compounds is in the development of new antifungal agents, driven by the increasing prevalence of drug-resistant fungal infections.[4][5] The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[6]

Recent studies have focused on synthesizing novel 1,2,4-triazole derivatives with improved potency and a broader spectrum of activity. For instance, a series of 1,2,4-triazole derivatives containing amino acid fragments were designed based on the structure of the commercial fungicide mefentrifluconazole.[4]

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative novel 1,2,4-triazole derivatives against various fungal pathogens.

| Compound | Fungal Strain | Activity Metric | Value | Reference |

| 8d | Physalospora piricola | EC50 | 10.808 µg/mL | [4] |

| 8k | Physalospora piricola | EC50 | 10.126 µg/mL | [4] |

| [I] | Candida albicans (various strains) | MIC | 0.00625 - 0.05 µg/mL | [7] |

| [I] | Cryptococcus neoformans | MIC | 0.00625 - 0.05 µg/mL | [7] |

| 7 | Cryptococcus neoformans | MIC80 | 0.0156 µg/mL | [8] |

| 21 | Cryptococcus neoformans | MIC80 | 0.0156 µg/mL | [8] |

| T5 | Candida albicans | MIC | 12.3 µM | [9] |

| T17 | Aspergillus niger | MIC | 27.1 µM | [9] |

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives Containing Amino Acid Fragments:

A multi-step synthesis was employed starting from 4-nitroacetophenone. The key steps involved carbonyl epoxidation, substitution with 1,2,4-triazole, reduction of the nitro group to an amine, and finally, an amidation reaction with various amino acid derivatives to yield the target compounds.[4] The detailed procedure for a representative compound is as follows:

-

Synthesis of Intermediate 3: Compound 2 (product of the first two steps) is reacted with 1,2,4-triazole in DMF to obtain compound 3 via a substitution reaction.[4]

-

Synthesis of Intermediate 4: The nitro group of compound 3 is reduced to an amine in the presence of iron powder and ammonium chloride to yield the key intermediate 4.[4]

-

Synthesis of Final Compounds (e.g., 8d, 8k): To a stirred solution of compound 4 in CH2Cl2, Et3N, 1-hydroxybenzotriazole (HOBt), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are sequentially added. After a 30-minute activation period, the respective amino acid derivative is introduced to yield the final product.[4]

In Vitro Antifungal Activity Assay (MIC Determination):

The minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

-

Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

-

Preparation of Inoculum: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.

-

Assay Procedure: The compounds are serially diluted in 96-well microtiter plates containing RPMI-1640 medium. The fungal inoculum is added to each well.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of antifungal 1,2,4-triazoles and a general experimental workflow for their discovery.

Anticancer Activity of Novel 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is also a key component in the design of novel anticancer agents.[2][10] These compounds have been shown to target various cancer-related pathways and enzymes, including kinase inhibition, tubulin polymerization, and aromatase inhibition.[3][11][12]

A recent study detailed the synthesis of novel 1,2,4-triazole-pyridine hybrid derivatives and their evaluation as potential anticancer agents.[13] Another work reported the synthesis of 1,2,4-triazole derivatives and their cytotoxic activities against several human cancer cell lines, with some compounds showing promising activity.[14]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative novel 1,2,4-triazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| TP1 | Murine melanoma (B16F10) | IC50 | 41.12 - 61.11 µM | [13] |

| TP6 | Murine melanoma (B16F10) | IC50 | (highest activity in series) | [13] |

| 5m | HCT116 (Colon) | IC50 | 0.04 - 23.6 µM | [15] |

| T2 | HCT116 (Colon) | IC50 | 3.84 µM | [9] |

| T7 | HCT116 (Colon) | IC50 | 3.25 µM | [9] |

| 8c | - | EGFR Inhibition IC50 | 3.6 µM | [11] |

| 7d | Hela (Cervical) | IC50 | < 12 µM | [14] |

| 7e | Hela (Cervical) | IC50 | < 12 µM | [14] |

| 10a | Hela (Cervical) | IC50 | < 12 µM | [14] |

| 10d | Hela (Cervical) | IC50 | < 12 µM | [14] |

Experimental Protocols

General Synthesis of 1,2,4-Triazole-Pyridine Hybrid Derivatives:

The synthesis of these derivatives involved a three-step process:

-

Formation of Potassium-3-pyridyl-dithiocarbazate (I): Nicotinohydrazide is reacted with carbon disulfide.[13]

-

Cyclization to 5-mercapto-substituted 1,2,4-triazole-pyridine (II): The intermediate (I) is cyclized with ammonia solution.[13]

-

Synthesis of Final Derivatives (III): The mercapto-triazole (II) is reacted with different substituted benzyl derivatives to produce the final hybrid compounds.[13]

In Vitro Anticancer Activity Assay (MTT Assay):

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13][16]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds dissolved in DMSO.

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a potential anticancer mechanism of action and a general experimental workflow for their discovery.

Conclusion

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and its ability to interact with a wide range of biological targets make it a cornerstone of modern medicinal chemistry. The ongoing research into novel antifungal and anticancer 1,2,4-triazole derivatives holds significant promise for addressing unmet medical needs in infectious diseases and oncology. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]

- 8. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Screening of 4-Amino-1,2,4-triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents with a wide array of pharmacological activities.[1] Derivatives of 4-amino-1,2,4-triazole-3-thiol, in particular, have garnered significant interest due to their potent and diverse biological profiles, including antimicrobial, anticancer, antitubercular, and enzyme-inhibiting properties.[2][3] The incorporation of a sulfur atom, often in a thione tautomeric form, and a reactive 4-amino group provides a versatile platform for chemical modification, enabling the exploration of extensive chemical space to optimize therapeutic potential.[4][5]

This technical guide offers a comprehensive overview of the preliminary screening of these derivatives. It details common synthetic strategies, provides step-by-step experimental protocols for key biological assays, and presents a structured summary of quantitative activity data to facilitate comparative analysis.

I. Synthesis of 4-Amino-1,2,4-triazole-3-thiol and its Derivatives

The synthesis of the core 4-amino-1,2,4-triazole-3-thiol structure is a critical first step, typically achieved through cyclization reactions. Subsequent derivatization, most commonly at the 4-amino position, allows for the introduction of diverse functionalities to modulate biological activity.

A. General Synthesis of the Core Scaffold

Several methods are employed for the synthesis of the 4-amino-5-substituted-1,2,4-triazole-3-thiol nucleus. A widely used approach involves the following steps:

-

Formation of Potassium Dithiocarbazinate: A starting carboxylic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution (e.g., potassium hydroxide) to yield a potassium dithiocarbazinate salt.[6][7]

-

Cyclization: The salt is then refluxed with hydrazine hydrate, which induces cyclization to form the desired 4-amino-5-substituted-1,2,4-triazole-3-thiol.[6][7]

An alternative route involves the conversion of a 5-substituted-1,3,4-oxadiazole-2-thiol with hydrazine hydrate to yield the triazole scaffold.[1][8]

B. Derivatization: Schiff Base Formation

A primary method for creating a library of derivatives is the condensation of the 4-amino group of the triazole core with various aromatic aldehydes. This reaction forms a Schiff base (an imine), which can significantly influence the molecule's biological activity.[9][10] The selection of aldehydes with different electron-donating or electron-withdrawing groups is crucial for structure-activity relationship (SAR) studies.[8]

Caption: General workflow for the synthesis of 4-amino-1,2,4-triazole-3-thiol derivatives.

II. Experimental Protocols for Preliminary Screening

The preliminary evaluation of newly synthesized compounds requires robust and standardized biological assays. The following protocols are commonly employed for screening 4-amino-1,2,4-triazole-3-thiol derivatives.

A. Antimicrobial and Antifungal Susceptibility Testing

The agar-well diffusion method is a standard preliminary test to assess antimicrobial activity.[7]

Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi. Pour the media into sterile Petri plates and allow them to solidify.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger).[8]

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.

-

Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration. Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells. Use the solvent as a negative control and a standard antibiotic/antifungal agent (e.g., Ampicillin, Fluconazole) as a positive control.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

For compounds showing promising activity, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method to quantify potency.[11]

Caption: Workflow for the Agar-Well Diffusion antimicrobial screening method.

B. In Vitro Anticancer Activity (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[10]

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., lung adenocarcinoma A549, human hepatoma Bel7402) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[10]

-

Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Standard workflow for the MTT cytotoxicity assay.

C. Enzyme Inhibition Assays

These derivatives have shown potential as inhibitors of various enzymes, including β-lactamases, which are involved in antibiotic resistance.[12][13]

Protocol (General Spectrophotometric Assay for β-Lactamase):

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), a solution of the purified enzyme (e.g., KPC-2, VIM-1), a solution of a chromogenic or reporter substrate (e.g., meropenem), and solutions of the test compounds at various concentrations.[13][14]

-

Assay Setup: In a 96-well UV-transparent plate, add the buffer, the enzyme solution, and the inhibitor (test compound) solution.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance over time using a spectrophotometer at the substrate's maximum absorbance wavelength. The rate of substrate hydrolysis is proportional to the change in absorbance.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value, which is the inhibitor concentration required to reduce the enzyme's activity by 50%. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.[14]

III. Quantitative Data Summary

The following tables summarize the biological activities of various 4-amino-1,2,4-triazole-3-thiol derivatives as reported in the literature.

Table 1: Antimicrobial and Antifungal Activity

| Compound ID | Substituent (at Schiff Base) | Test Organism | Activity (MIC in µg/mL) | Reference |

| 4c | 4-Hydroxy | S. aureus | 16 | [8] |

| B. subtilis | 20 | [8] | ||

| 4e | 4-Bromo | E. coli | 25 | [8] |

| S. typhi | 31 | [8] | ||

| C. albicans | 24 | [8] | ||

| A. niger | 32 | [8] | ||

| 36 | 3-Nitrobenzylidene (at N-4 and C-5) | S. aureus | 0.264 mM | [11] |

| S. pyogenes | 0.132 mM | [11] |

Table 2: Antituberculosis Activity

| Compound ID | Substituent (at Schiff Base) | Test Organism | Activity (% Inhibition @ 6.25 µg/mL) | Reference |

| 2k | Not Specified | M. tuberculosis H37Rv | 87% | [9] |

| 40f | Not Specified | M. tuberculosis H37Rv | 87% | [4] |

Table 3: Anticancer Activity

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| 1,2,4-triazole Schiff base | A549 (Lung) | Dose-dependent inhibition | [10] |

| Bel7402 (Hepatoma) | Dose-dependent inhibition | [10] | |

| Hydrazone derivative 4 | IGR39 (Melanoma) | ~10 µM | [5] |

| Hydrazone derivative 14 | MDA-MB-231 (Breast) | ~5 µM | [5] |

| Hydrazone derivative 18 | PANC-1 (Pancreatic) | ~15 µM | [5] |

Table 4: Enzyme Inhibition Activity

| Compound ID | Target Enzyme | Activity (Kᵢ or IC₅₀ in µM) | Reference |

| CP 22 | NDM-1 β-Lactamase | Kᵢ = 42.7 | [14] |

| CP 35 | NDM-1 β-Lactamase | Kᵢ = 25.8 | [14] |

| 12d | Acetylcholinesterase (AChE) | IC₅₀ = 0.73 | [15][16] |

| 12m | Butyrylcholinesterase (BChE) | IC₅₀ = 0.038 | [15][16] |

| 12n | α-Glucosidase | Excellent activity (more than standard) | [16] |

IV. Structure-Activity Relationships and Logical Pathways

Preliminary screenings reveal patterns that guide further drug development. For 4-amino-1,2,4-triazole-3-thiol derivatives, the nature of the substituent on the aromatic ring of the Schiff base is a key determinant of biological activity.

-

Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., halogens like bromo) or electron-donating groups (e.g., hydroxyl) on the phenyl ring can modulate activity against different bacterial strains.[8] For instance, a 4-hydroxy substitution showed good activity against Gram-positive bacteria, while a 4-bromo substitution was more effective against Gram-negative bacteria and fungi.[8]

-

Enzyme Inhibition: For β-lactamase inhibition, modifications at the 5-position of the triazole ring, such as adding a trifluoromethyl group, have been shown to improve inhibitory potency.[14]

Caption: Logical relationships in the screening of triazole derivatives.

V. Conclusion

The 4-amino-1,2,4-triazole-3-thiol scaffold represents a privileged structure in the development of new therapeutic agents. Its synthetic accessibility allows for the creation of large, diverse libraries of derivatives, primarily through Schiff base formation. The preliminary screening protocols detailed in this guide—spanning antimicrobial, anticancer, and enzyme inhibition assays—provide a robust framework for identifying lead compounds. The quantitative data consistently demonstrates that subtle structural modifications can lead to significant changes in biological activity, underscoring the importance of systematic screening and SAR studies in the ongoing quest for novel and more effective drugs.

References

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Istanbul University Press [iupress.istanbul.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. connectjournals.com [connectjournals.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo- β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyridinyl-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The fusion of a pyridine ring and a triazole moiety has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. These pyridinyl-triazole derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a valuable resource for researchers and professionals involved in drug discovery and development. The document summarizes key quantitative data, details experimental protocols, and visualizes critical concepts to facilitate a comprehensive understanding of this promising chemical space.

I. Anticancer Activity: Targeting Cellular Proliferation

Pyridinyl-triazole compounds have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular pathways and enzymes.[4] Numerous studies have explored the synthesis and cytotoxic evaluation of these derivatives against various cancer cell lines.

A preliminary structure–activity relationship (SAR) analysis suggests that the nature of substituents on the phenyl ring attached to the core structure can significantly influence cytotoxicity. For instance, electron-withdrawing groups, such as a nitro group, have been shown to enhance cytotoxic activity, whereas electron-donating groups tend to reduce it.[5]

Quantitative SAR Data for Anticancer Activity

| Compound ID | Core Structure Modification | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |

| TP1-TP7 (General Range) | 1,2,4-Triazole-Pyridine Hybrid | Various | Murine Melanoma (B16F10) | 41.12 - 61.11 | [6] |

| TP6 | 1,2,4-Triazole-Pyridine Hybrid | Not specified in abstract | Murine Melanoma (B16F10) | Highest activity in the series | [6] |

| 9c | 1,2,3-Triazole | Not specified in abstract | MCF-7 (Breast Adenocarcinoma) | 25.03 | [7] |

| 9d | 1,2,3-Triazole | Not specified in abstract | HT-1080 (Fibrosarcoma) | 25.77 | [7] |

| 9d | 1,2,3-Triazole | Not specified in abstract | MCF-7 (Breast Adenocarcinoma) | 27.89 | [7] |

| Pyridone-based analogues (unspecified) | 2-Pyridone with triazole and thiazole | Not specified in abstract | A549 (Lung Carcinoma), MCF-7 | ~0.008 - 0.015 | [5] |

| Thiazole-based derivatives (unspecified) | Thiazole with pyridine and triazole | Not specified in abstract | A549, MCF-7 | ~0.050 - 0.120 | [5] |

| B26 | 4-(pyridin-4-yloxy)benzamide with 1,2,3-triazole | Fluorine atom and morpholine group | A549 | 3.22 | [8] |

| B26 | 4-(pyridin-4-yloxy)benzamide with 1,2,3-triazole | Fluorine atom and morpholine group | HeLa | 4.33 | [8] |

| B26 | 4-(pyridin-4-yloxy)benzamide with 1,2,3-triazole | Fluorine atom and morpholine group | MCF-7 | 5.82 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of pyridinyl-triazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[6]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., murine melanoma B16F10) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridinyl-triazole derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another few hours (e.g., 4 hours) to allow for formazan crystal formation.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

II. Enzyme Inhibition: A Targeted Approach

Pyridinyl-triazole scaffolds have been successfully employed to design potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

A. p38 MAP Kinase Inhibition

Inhibitors of p38 MAP kinase are being investigated for the treatment of inflammatory diseases.[9] The SAR of 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles has been explored, where the triazole ring serves as a replacement for the imidazole ring found in earlier inhibitors.[9] A key interaction involves the triazole group acting as a dual hydrogen bond acceptor, which can induce conformational changes in the enzyme's active site.[1]

Quantitative SAR Data for p38 MAP Kinase Inhibition:

| Compound ID | Concentration (µM) | Inhibition of p38 Phosphorylation | Reference |

| 5c | 1 | Significant | [9] |

| 5d | 1 and 10 | Significant | [9] |

Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay (ELISA-based)

The inhibitory activity of compounds against p38 MAP kinase can be assessed using an ELISA-based method.[9]

Principle: This assay measures the phosphorylation of a specific substrate by p38 MAP kinase in the presence and absence of the test compounds. The amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric detection system.

Methodology:

-

Kinase Reaction: Recombinant p38 MAP kinase is incubated with its substrate (e.g., ATF-2) and ATP in a reaction buffer. Test compounds at various concentrations are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Coating: The reaction mixture is transferred to a microplate pre-coated with a capture antibody that specifically binds to the phosphorylated substrate.

-

Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the phosphorylated substrate is added.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

-

Absorbance Measurement: The absorbance is measured, and the percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (no inhibitor).

B. c-Met Inhibition

The c-Met receptor tyrosine kinase is a validated target in oncology. A series of 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment have been designed as type II c-Met inhibitors. The SAR studies revealed that the introduction of an electron-withdrawing substituent (e.g., a fluorine atom) on the terminal benzene ring and a hydrophilic group (e.g., morpholine) on the pyridine amide chain significantly enhanced the antitumor activity.[8]

Quantitative SAR Data for c-Met Inhibition:

| Compound ID | IC50 vs. A549 (µM) | IC50 vs. HeLa (µM) | IC50 vs. MCF-7 (µM) | Reference |

| B26 | 3.22 | 4.33 | 5.82 | [8] |

Experimental Protocol: Kinase Activity Assay

The inhibitory effect of compounds on c-Met kinase activity can be determined using various in vitro kinase assay formats, such as those based on fluorescence or luminescence.

Methodology (General):

-

Reaction Setup: Recombinant c-Met kinase is incubated with a specific substrate and ATP in a reaction buffer.

-

Inhibitor Addition: Test compounds are added at varying concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time.

-

Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured using a detection reagent that generates a signal (e.g., luminescence).

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.

III. Antimicrobial and Other Biological Activities

Beyond cancer and inflammation, pyridinyl-triazole derivatives have shown promise in other therapeutic areas.

-

Antitubercular Activity: A series of compounds with a 3-thio-1,2,4-triazole moiety have demonstrated potent inhibitory activity against Mycobacterium tuberculosis, with some analogs showing low micromolar to nanomolar efficacy.[10] The mechanism for nitro-containing analogs appears to involve activation by the F420-dependent nitroreductase Ddn.[10]

-

Antimicrobial and Antioxidant Activity: A large series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and antioxidant activities.[11]

-

α-Glucosidase Inhibition: Pyridazine-triazole hybrid compounds have been investigated as potential antidiabetic agents through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion.[12]

IV. Synthetic Strategies

The synthesis of pyridinyl-triazole derivatives often involves multi-step procedures. Common strategies include:

-

Cyclization Reactions: Formation of the triazole ring is a key step. For example, 1,2,4-triazoles can be synthesized from nicotinohydrazide and carbon disulfide, followed by cyclization.[6]

-

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for the regioselective synthesis of 1,2,3-triazole derivatives.[13]

-

Substitution Reactions: Modification of the core pyridinyl-triazole scaffold is achieved through various substitution reactions to introduce different functional groups and explore the SAR.

V. Conclusion

The pyridinyl-triazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns and the core heterocyclic arrangement in determining biological activity. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important class of compounds. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Targets for 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine and Its Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential pharmacological targets of the heterocyclic compound 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine and its extensively studied thiol derivative, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate further research and drug development efforts.

Overview of Biological Activities and Potential Targets

Derivatives of this compound have been synthesized and evaluated for a variety of pharmacological effects. The core structure, a hybrid of pyridine and 1,2,4-triazole moieties, serves as a versatile scaffold for the development of targeted therapeutic agents. Key identified and potential pharmacological targets are summarized below.

Quantitative Data Summary

The following tables present a summary of the reported in vitro biological activities for various derivatives of the core compound.

Table 1: Antimicrobial Activity

| Compound/Derivative | Microbial Strain | Assay Type | Activity (MIC, µg/mL) | Reference |

| 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Broth Dilution | 16 | [1] |

| 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | Broth Dilution | 20 | [1] |

| 4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | Broth Dilution | 25 | [1] |

| 4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Salmonella typhi | Broth Dilution | 31 | [1] |

| Acridone derivative with 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus (MRSA) | Not specified | 19.6 | [2] |

| 5-nitrofuran derivative of 1,3,4-oxadiazoline | Bacillus subtilis ATCC 6633 | Not specified | 7.81 | [2] |

| 5-nitrofuran derivative of 1,3,4-oxadiazoline | Staphylococcus aureus ATCC 6538 | Not specified | 7.81 | [2] |

| 5-nitrofuran derivative of 1,3,4-oxadiazoline | Staphylococcus aureus ATCC 43300 (MRSA) | Not specified | 15.62 | [2] |

Table 2: Enzyme Inhibition

| Target Enzyme | Compound/Derivative | Assay Type | Activity (IC₅₀) | Reference |

| Tyrosinase (Agaricus bisporus) | 5-phenyl-3-[5-hydroxy-4-pyrone-2-yl-methylmercapto]-4-(2,4-dihydroxyl-benzylamino)-1,2,4-triazole | Spectrophotometric | 1.35 ± 2.15 µM | [3] |

| Xanthine Oxidase | 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (FYX-051) | Not specified | Potent in vivo activity | [4] |

| Xanthine Oxidase | 4-(phenoxymethyl)-1H-1,2,3-triazole derivative (9m) | Spectrophotometric | 0.70 µM | [5] |

| Xanthine Oxidoreductase | 1,2,4-triazole derivative (7i) | Not specified | 0.20 nM | [6] |

| Cyclooxygenase-2 (COX-2) | 1,2,4-triazole-pyrazole hybrid (18a) | Not specified | 0.55 µM | [7] |

Table 3: Anticancer Activity

| Cell Line | Compound/Derivative | Assay Type | Activity (IC₅₀, µM) | Reference |

| Murine Melanoma (B16F10) | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6) | MTT Assay | 41.12 | [8] |

| Murine Melanoma (B16F10) | 3-(5-(4-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP7) | MTT Assay | 45.60 | [8] |

| Liver Cancer (HepG2) | 7-amino-2-(4-chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (7) | Not specified | 17.69 | [9] |

| Breast Cancer (MCF7) | 7-amino-2-(4-chlorophenyl)-5-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (7) | Not specified | 17.69 | [9] |

| Liver Cancer (HepG2) | Ethyl 5'-(5-bromo-2-hydroxyphenyl)-2'-(4-chlorophenyl)-5',6'-dihydro-4H-spiro{[1]benzopyran-2,7'-[1,2,4]triazolo[1,5-a]pyrimidine}-3-carboxylate (17) | Not specified | 17.69 | [9] |

| Breast Cancer (MCF7) | Ethyl 5'-(5-bromo-2-hydroxyphenyl)-2'-(4-chlorophenyl)-5',6'-dihydro-4H-spiro{[1]benzopyran-2,7'-[1,2,4]triazolo[1,5-a]pyrimidine}-3-carboxylate (17) | Not specified | 27.09 | [9] |

| EGFR Kinase | Coumarin-triazole-glycosyl hybrid (8) | Not specified | 0.22 ± 0.01 | [10] |

| VEGFR-2 Kinase | Coumarin-triazole-glycosyl hybrid (8) | Not specified | 0.93 ± 0.42 | [10] |

| CDK-2/cyclin A2 | Coumarin-triazole-glycosyl hybrid (8) | Not specified | 0.24 ± 0.20 | [10] |

| EGFR Kinase | Coumarin-triazole-glycosyl hybrid (10) | Not specified | 0.12 ± 0.50 | [10] |

| VEGFR-2 Kinase | Coumarin-triazole-glycosyl hybrid (10) | Not specified | 0.79 ± 0.14 | [10] |

| CDK-2/cyclin A2 | Coumarin-triazole-glycosyl hybrid (10) | Not specified | 0.15 ± 0.60 | [10] |

Key Pharmacological Targets and Signaling Pathways

Enzyme Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Derivatives of the title compound have shown potent inhibitory activity against mushroom tyrosinase.

Figure 1. Inhibition of the melanin biosynthesis pathway by triazole derivatives.

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to gout. Certain 5-(pyridin-4-yl)-1,2,4-triazole derivatives have been identified as potent XO inhibitors.

Figure 2. Inhibition of uric acid production via xanthine oxidase by triazole derivatives.

Anticancer Activity

The anticancer potential of these triazole derivatives has been demonstrated against various cancer cell lines. While the precise mechanisms are still under investigation for many derivatives, some have been shown to target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. Additionally, inhibition of metabolic enzymes like phosphoglycerate dehydrogenase (PHGDH), which is upregulated in some cancers, represents a promising therapeutic strategy.

Figure 3. Potential anticancer mechanisms of triazole derivatives.

Experimental Protocols

Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

A general synthetic route is outlined below.

Figure 4. General synthesis workflow for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives.

Protocol:

-

Preparation of Potassium Dithiocarbazinate Salt: Isonicotinic acid hydrazide (isoniazid) is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solvent. The resulting potassium dithiocarbazinate salt is typically used in the next step without further purification.[11]

-

Cyclization to Triazole: The potassium salt is refluxed with hydrazine hydrate in water. The reaction proceeds until the evolution of hydrogen sulfide gas ceases. Acidification of the reaction mixture yields 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[11]

-

Synthesis of Schiff Base Derivatives: The synthesized triazole is reacted with various substituted aromatic aldehydes in a solvent such as dimethylformamide (DMF) with a catalytic amount of glacial acetic acid under reflux to yield the corresponding Schiff base derivatives.[12]

In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of tyrosinase-catalyzed oxidation of a substrate.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

Test compound (dissolved in DMSO)

-

Kojic acid (positive control)

-

Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, the test compound dilution (or vehicle for control), and tyrosinase solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

Measure the absorbance at approximately 475-490 nm kinetically for 20-30 minutes.

-

Calculate the percentage of inhibition using the rates of reaction and determine the IC₅₀ value.[8][13]

In Vitro Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically determines the inhibition of uric acid formation from xanthine.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compound (dissolved in DMSO)

-

Allopurinol (positive control)

-

Phosphate or Tris-HCl Buffer (e.g., pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading at ~295 nm

Procedure:

-

Prepare serial dilutions of the test compound and allopurinol in the buffer.

-

In a 96-well plate, add buffer, the test compound dilution (or vehicle), and the xanthine oxidase enzyme solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 15 minutes.

-

Start the reaction by adding the xanthine substrate solution.

-

Immediately measure the increase in absorbance at ~295 nm over a period of 3-5 minutes.

-

Calculate the rate of uric acid formation and the percentage of inhibition to determine the IC₅₀ value.[13][14]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound

-

Bacterial/Fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microplate

-

Standardized microbial inoculum

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism without inhibitor) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., B16F10, HepG2, MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[8][16]

Conclusion

The this compound scaffold and its derivatives, particularly the 3-thiol variant, represent a promising class of compounds with a wide range of pharmacological activities. Key molecular targets include enzymes such as tyrosinase and xanthine oxidase, as well as pathways critical for cancer cell survival and proliferation. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of these versatile heterocyclic compounds. Future work should focus on elucidating precise mechanisms of action, optimizing lead compounds for improved potency and selectivity, and conducting in vivo studies to validate the promising in vitro results.

References

- 1. benchchem.com [benchchem.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. researchgate.net [researchgate.net]

- 10. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. amhsr.org [amhsr.org]

- 12. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

A Technical Guide to the Synthesis and Biological Evaluation of Novel Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and experimental protocols for novel triazole compounds. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are a cornerstone in medicinal chemistry due to their metabolic stability and ability to engage in various biological interactions.[1] Derivatives of both 1,2,3- and 1,2,4-triazole isomers have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[2][3][4] This document details common synthetic routes, protocols for biological screening, and quantitative data on the efficacy of selected novel compounds.

Synthesis of Novel Triazole Compounds

The construction of the triazole core can be achieved through various synthetic strategies, from classical condensation reactions to modern, highly efficient catalytic processes.

Synthesis of 1,2,3-Triazole Derivatives

The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is highly efficient and regioselective, proceeding under mild conditions with high yields.[6][7] For the synthesis of 1,5-disubstituted isomers, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is often employed.[7][8]

Caption: A generalized workflow for the synthesis and characterization of novel triazole compounds.

Synthesis of 1,2,4-Triazole Derivatives

Classical methods for synthesizing 1,2,4-triazoles include the Pellizzari and Einhorn-Brunner reactions, which typically involve the condensation of amides with acylhydrazides or hydrazines with imino ethers, respectively.[9][10] These methods often require high temperatures.[9] More contemporary, metal-free approaches utilize aerobic oxidative conditions to react hydrazones and amines.[11] Copper-catalyzed systems have also been developed for the efficient synthesis of 1,2,4-triazoles from amidines.[11]

Biological Evaluation

Novel triazole compounds are screened for a variety of biological activities. The primary areas of investigation include their potential as antimicrobial and anticancer agents.

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

Antifungal Activity

Triazole-based drugs like fluconazole are mainstays in antifungal therapy.[12] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[13][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] Inhibition leads to the accumulation of toxic sterol intermediates, disrupting membrane integrity and arresting fungal growth.[13]

Caption: Inhibition of ergosterol biosynthesis by azole antifungal agents via CYP51 targeting.

Antibacterial Activity

Many novel 1,2,4-triazole derivatives have shown significant antibacterial activity.[15] Some compounds, particularly those hybridized with other antibacterial pharmacophores, have demonstrated efficacy against both drug-sensitive and drug-resistant pathogens like Staphylococcus aureus and Escherichia coli.[16][17]

Anticancer Activity

The 1,2,3- and 1,2,4-triazole scaffolds are present in numerous compounds evaluated for anticancer properties.[1][2][18] These derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.[2][19]

Data Presentation: Biological Activity of Novel Triazoles

Table 1: In Vitro Antifungal Activity of Novel Triazole Derivatives

| Compound ID | Fungal Strain | MIC₈₀ (µg/mL) | Reference Drug | MIC₈₀ (µg/mL) | Source |

| 1d | C. albicans 14053 | 0.25 | Fluconazole | 1 | [13] |

| 1i | C. albicans 14053 | 0.25 | Fluconazole | 1 | [13] |

| 1j | M. gypseum | 0.25 | Fluconazole | 32 | [13] |

| 1l | M. gypseum | 0.25 | Voriconazole | 0.25 | [13] |

| 1a | C. albicans 14053 | 0.25 | Fluconazole | >64 | [20] |

| 1q | M. gypseum | 0.125 | Fluconazole | 32 | [20] |

Table 2: In Vitro Antibacterial Activity of Novel 1,2,4-Triazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |

| 5e | S. aureus ATCC 25923 | 6.25 | Streptomycin | 12.5 | [16] |

| Thione-substituted | S. aureus | 1.56 | Ampicillin | 1.56 | [15] |

| Thione-substituted | B. subtilis | 1.56 | Ampicillin | 1.56 | [15] |

| Ofloxacin analogue | S. aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [15] |

Table 3: In Vitro Anticancer Activity of Novel Triazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| 4a | A549 (Lung) | 2.97 | Cisplatin | 24.15 | [2] |

| 4b | A549 (Lung) | 4.78 | Cisplatin | 24.15 | [2] |

| 64b | A549 (Lung) | 9.19 | Tamoxifen | 10.87 | [2] |

| 8 | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | 0.89 | [21] |

| 8 | MCF-7 (Breast) | 18.06 | Doxorubicin | 1.02 | [21] |

Experimental Protocols

Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8][22]

-

Reaction Setup : In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation : In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).

-

Reaction Initiation : To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction Monitoring : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.

-

Workup and Purification : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : The crude product is purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Biological Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[23][24]

-

Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

-

Inoculation : Add 100 µL of the standardized bacterial inoculum to each well, except the negative control.

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Biological Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[25][26][27]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 5 x 10³ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the novel triazole compound (e.g., 0.1, 1, 10, 50, 100 µM). Include an untreated control (vehicle only). Incubate for an additional 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[26]

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[25]

-

Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.[26]

References

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. isres.org [isres.org]

- 12. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 13. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. isres.org [isres.org]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. benchchem.com [benchchem.com]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. scielo.br [scielo.br]

in vitro evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine

An In-Depth Technical Guide on the In Vitro Evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives

Introduction

The 5-(pyridin-4-yl)-4H-1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. While direct in vitro evaluation data for 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine is limited in publicly accessible literature, extensive research has been conducted on its closely related analogue, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and its subsequent derivatives. This guide provides a comprehensive overview of the in vitro evaluation of these derivatives, focusing on their synthesis, antimicrobial, tyrosinase inhibition, and anticancer properties. The methodologies and findings presented herein are synthesized from various research publications to serve as a technical resource for researchers, scientists, and drug development professionals.

Core Chemical Structure and Synthesis

The foundational structure for many of the evaluated compounds is 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, which is typically synthesized from isonicotinic acid hydrazide. This intermediate serves as a versatile platform for the synthesis of a diverse library of derivatives, often through modifications at the thiol and amino groups.

A common synthetic pathway begins with the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbazinate salt. Subsequent reaction with hydrazine hydrate leads to the cyclization and formation of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core.[1][2] Further derivatization can be achieved through reactions such as the formation of Schiff bases by condensing the 4-amino group with various aldehydes, or S-alkylation of the thiol group.[1]

In Vitro Biological Activities

Derivatives of the 5-(pyridin-4-yl)-4H-1,2,4-triazole core have been extensively evaluated for several biological activities in vitro. The primary areas of investigation include antimicrobial, tyrosinase inhibition, and anticancer effects.

Antimicrobial Activity

A significant body of research has focused on the antibacterial and antifungal properties of this class of compounds. The in vitro activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 1: Summary of In Vitro Antimicrobial Activity of 5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Schiff base derivatives | Staphylococcus aureus | >100 | [1] |

| Schiff base derivatives | Escherichia coli | >100 | [1] |

| Schiff base derivatives | Candida albicans | >100 | [1] |

| Thioacetamide derivatives | Bacillus subtilis | 64 | [3] |

| Thioacetamide derivatives | Salmonella typhimurium | 64 | [3] |

| Thioacetamide derivatives | Escherichia coli | 64 | [3] |

| Acridone-triazole hybrids | Staphylococcus aureus (MRSA) | 19.6 | [4] |

| 5-substituted-3-pyridin-4-yl-1,2,4-triazoles | Bacillus subtilis, S. aureus, P. mirabilis, S. typhi | Zone of inhibition: 26-27 mm | [5] |

Tyrosinase Inhibition

Certain derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Summary of In Vitro Tyrosinase Inhibitory Activity

| Compound Type | IC50 (µM) | Reference |

| 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivative (9k) | 0.0048 | [6] |

| Kojic Acid (Standard) | 16.8320 | [6] |

It is noteworthy that some novel 1,2,4-triazole analogues have demonstrated significantly more potent tyrosinase inhibition than the standard inhibitor, kojic acid.[6]

Anticancer Activity

The anticancer potential of 5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has been explored against various cancer cell lines. The in vitro cytotoxicity is commonly determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 3: Summary of In Vitro Anticancer Activity

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine melanoma (B16F10) | 41.12 - 61.11 (range for series) | [7] |

| 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Human hepatoma (BEL-7402, HUH-7, HepG2) | Not specified in abstract | [8] |

| Triazolo(3,4-b)(1,3,4)thiadiazole pyridine derivatives | Not specified | Promising activity | [2][9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro evaluations. Below are generalized protocols based on the cited literature for key experiments.

General Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

Step 1: Formation of Potassium Dithiocarbazinate: Isonicotinic acid hydrazide is dissolved in ethanol containing potassium hydroxide. Carbon disulfide is added portion-wise at room temperature. The mixture is stirred for a specified duration to yield the potassium dithiocarbazinate salt.[1][9]

-

Step 2: Cyclization: The potassium dithiocarbazinate salt is dissolved in water, and hydrazine hydrate is added. The mixture is refluxed until the evolution of hydrogen sulfide gas ceases. The reaction mixture is then cooled and acidified with an appropriate acid to precipitate the crude product.[1][9]

-

Step 3: Purification: The crude 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is purified by recrystallization from a suitable solvent, such as ethanol.[9]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-